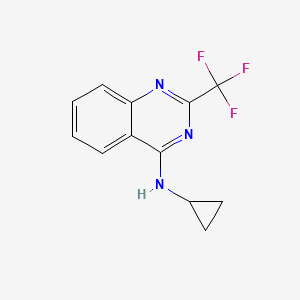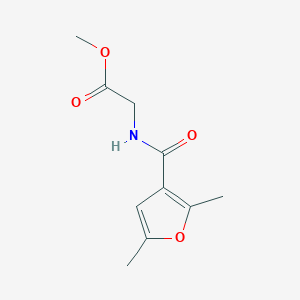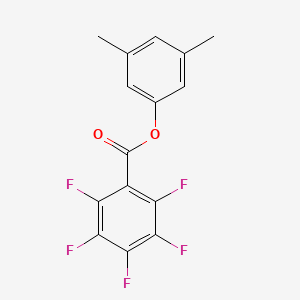![molecular formula C17H18N2O3S B4745404 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4745404.png)
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide
Descripción general
Descripción
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide, also known as SU6656, is a potent and selective inhibitor of Src family kinases. Src kinases play a crucial role in various cellular processes, including cell growth, differentiation, and migration. SU6656 has been widely used in scientific research to investigate the role of Src kinases in different biological systems.
Mecanismo De Acción
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide inhibits Src kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to downstream signaling molecules, leading to the inhibition of various cellular processes. This compound has been shown to selectively inhibit Src kinases over other tyrosine kinases, making it a useful tool for studying the specific role of Src kinases in different biological systems.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. It has also been shown to reduce the formation of atherosclerotic plaques in animal models of cardiovascular disease. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. These effects are thought to be due to the inhibition of Src kinases, which play a crucial role in these biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide is its selectivity for Src kinases over other tyrosine kinases. This makes it a useful tool for studying the specific role of Src kinases in different biological systems. However, this compound has a relatively short half-life in vivo, which limits its use in animal studies. In addition, this compound has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide in scientific research. One area of interest is the role of Src kinases in the development and progression of cancer. This compound has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. Another area of interest is the role of Src kinases in neurological disorders, such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that Src kinases may play a role in the pathogenesis of this disorder. Finally, the development of more selective and potent inhibitors of Src kinases may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide has been widely used in scientific research to investigate the role of Src kinases in different biological systems. It has been shown to inhibit the activity of Src, Yes, Fyn, and Lyn kinases, which are involved in various cellular processes, including cell proliferation, differentiation, and migration. This compound has been used to study the role of Src kinases in cancer, cardiovascular disease, and neurological disorders.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-23(21,22)19(15-8-3-2-4-9-15)13-17(20)18-12-11-14-7-5-6-10-16(14)18/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAGWZMZUYQKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4745329.png)
![1-phenyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4745335.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4745346.png)
![ethyl [2-oxo-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4745348.png)
![3-bromo-5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4745353.png)

![N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4745361.png)




![5-(4-bromophenyl)-N,N-diethyl-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4745392.png)
![4-{[(4-sec-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4745400.png)
